Substance P - 33507-63-0

Substance P

Catalog Number: EVT-242517
CAS Number: 33507-63-0
Molecular Formula: C63H98N18O13S
Molecular Weight: 1347.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substance P is an undecapeptide, a member of the tachykinin family of neuropeptides, acting as a neurotransmitter and neuromodulator. [] It is widely distributed in the central and peripheral nervous systems, as well as in non-neuronal tissues. []

Source:

Substance P is primarily found in sensory neurons, specifically those with unmyelinated fibers (C-fibers). [] It is also localized in nerve terminals in human skin. []

Classification:

Substance P is classified as a tachykinin due to its rapid action on smooth muscles. []

Role in Scientific Research:

  • Pain Perception: Early research identified Substance P as a potential "pain transmitter". [] It is released in the spinal cord upon stimulation of nociceptive afferents. []
  • Inflammation: Substance P is a potent vasodilator, implicated in neurogenic inflammation. [, , , , ]
  • Gastrointestinal Function: Substance P affects gastrointestinal motility and secretion. [, , , ]
  • Immune Responses: Substance P interacts with immune cells, influencing immune responses. [, ]
  • Other Physiological Processes: Substance P is involved in various other physiological processes, including cardiovascular regulation, respiratory function, and wound healing. [, , , , , , , ]
Future Directions
  • Development of More Effective NK1 Receptor Antagonists: Despite promising preclinical results, currently available NK1 receptor antagonists have shown limited efficacy in clinical trials. [] Further research is needed to develop more effective and targeted NK1 receptor antagonists.
  • Understanding Substance P's Role in Specific Disease States: Further research is needed to fully elucidate Substance P's involvement in various diseases, including chronic pain conditions, inflammatory bowel disease, asthma, and neurodegenerative disorders. [, , , ]
  • Exploring Therapeutic Applications of Substance P Analogs: Substance P analogs might offer therapeutic potential in various conditions. [, ] Research focusing on targeted delivery and minimizing potential side effects is essential.
  • Investigating the Interplay Between Substance P and Other Signaling Molecules: Understanding Substance P's interaction with other neurotransmitters, neuropeptides, and inflammatory mediators will provide a more comprehensive understanding of its role in health and disease. [, , ]

Physalaemin

Relevance: Structurally, physalaemin shares a similar C-terminal amino acid sequence with substance P, which is essential for binding to tachykinin receptors, particularly the NK1 receptor []. This structural similarity results in physalaemin acting as a potent agonist at NK1 receptors, although it is less potent than substance P [].

Eledoisin

Relevance: Eledoisin shares the common C-terminal amino acid sequence with substance P, which is crucial for tachykinin receptor activation []. While eledoisin can activate NK1 receptors, it displays a lower potency compared to substance P [].

Kassinin

Relevance: Kassinin shares the conserved C-terminal amino acid sequence with substance P, crucial for interaction with tachykinin receptors []. While it can bind and activate NK1 receptors, it exhibits weaker binding affinity and potency compared to substance P [].

[D-Pro2, D-Trp7,9]Substance P

Relevance: This compound directly opposes the actions of substance P by blocking its binding site on the NK1 receptor. This antagonistic effect has been demonstrated in various experimental models, including inflammatory responses in the rabbit eye [].

GR73632

Relevance: This compound demonstrates the importance of the NK1 receptor in mediating the biological effects of substance P, as GR73632 mimics the vasodilatory effects of substance P through its specific action on NK1 receptors [].

Senktide

Relevance: The limited vasodilatory effects of senktide in comparison to substance P suggest that NK3 receptors are not the primary mediators of substance P-induced vasodilation []. This highlights the selectivity of substance P for NK1 receptors.

GR64349

Relevance: Similar to senktide, the weak vasodilatory action of GR64349 compared to substance P indicates that NK2 receptors are not significantly involved in substance P-mediated vasodilation []. This further emphasizes the preference of substance P for NK1 receptor activation.

GR82334

Relevance: The ability of GR82334 to effectively block substance P-induced relaxation in a dose-dependent and competitive manner confirms the role of NK1 receptors in mediating the vasodilatory effects of substance P [].

CP-99,994

Relevance: CP-99,994 effectively inhibits the neurogenic plasma extravasation induced by substance P, supporting the role of NK1 receptors in mediating the inflammatory effects of substance P [].

CP-100,263

Relevance: The lack of effect of CP-100,263 on substance P-induced responses further strengthens the specificity of CP-99,994 and highlights the importance of stereoselectivity in NK1 receptor antagonism [, ].

Substance P (2-11)

Relevance: Substance P (2-11) shows significantly reduced potency compared to substance P in inhibiting carbamylcholine-stimulated sodium ion influx, indicating the importance of the intact N-terminal region for substance P activity [].

Relevance: These fragments exhibited progressively diminished activity compared to the full substance P peptide, highlighting the critical role of the intact C-terminal sequence for receptor binding and biological activity [].

Overview

Substance P is an undecapeptide composed of 11 amino acid residues, classified as a neuropeptide and a member of the tachykinin family. It is primarily involved in the transmission of pain and inflammatory responses and acts as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. The gene encoding Substance P is the preprotachykinin A gene, which undergoes alternative splicing to produce this peptide along with neurokinin A. The original discovery of Substance P dates back to 1931, when it was identified as a tissue extract that induced intestinal contraction .

Source and Classification

Substance P is synthesized in various tissues, including the brain, spinal cord, and immune cells. It is released from sensory nerve terminals and interacts predominantly with neurokinin 1 receptors (NK1R), which are G protein-coupled receptors. This interaction plays a crucial role in various physiological processes, including pain transmission, mood regulation, and inflammatory responses .

Classification
  • Type: Neuropeptide
  • Family: Tachykinins
  • Amino Acid Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂
Synthesis Analysis

Substance P can be synthesized through several methods, including solid-phase peptide synthesis and multipin peptide synthesis techniques.

Methods

  1. Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The original synthesis of Substance P followed this technique as described by Merrifield .
  2. Multipin Peptide Synthesis: This method allows for simultaneous synthesis of multiple peptides on pins, facilitating high-throughput screening of peptide analogs. It has been used to produce Substance P analogs for receptor binding assays .

Technical Details

  • Yield and Purity: The multipin method yields approximately 20 nmol per pin with about 90% purity.
  • Characterization: Synthesized peptides are characterized using techniques such as high-performance liquid chromatography (HPLC) to assess their purity and stability in physiological conditions .
Molecular Structure Analysis

Substance P is characterized by its specific amino acid sequence and structure.

Structure

  • Molecular Formula: C₁₄H₁₉N₃O₁₈S
  • Molecular Weight: Approximately 1,574 Da
  • 3D Structure: The structure exhibits a helical conformation in solution, which is crucial for its biological activity.

Data

  • Conserved Sequence: The C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂) is essential for receptor interaction .
Chemical Reactions Analysis

Substance P undergoes various reactions that are critical for its biological function.

Reactions

  1. Receptor Binding: Substance P binds to NK1 receptors, triggering intracellular signaling pathways such as phosphoinositide turnover leading to increased intracellular calcium levels.
  2. Degradation: After exerting its effects, Substance P is hydrolyzed by peptidases like angiotensin-converting enzyme (ACE), which regulates its activity duration .

Technical Details

  • Binding Affinity: Substance P shows a higher affinity for NK1R compared to other neurokinin receptors (NK2R and NK3R), influencing its pharmacological profile .
Mechanism of Action

Substance P mediates its effects primarily through interactions with NK1 receptors.

Process

  1. Receptor Activation: Upon binding to NK1R, Substance P activates G proteins that stimulate phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
  2. Signal Transduction: This leads to increased intracellular calcium levels and activation of protein kinase C, which modulates various cellular responses including pain signaling in the dorsal horn of the spinal cord .

Data

  • Half-Life: The half-life of Substance P varies significantly between plasma (hours) and tissue (seconds to minutes), affecting its biological activity duration .
Physical and Chemical Properties Analysis

Substance P exhibits distinct physical and chemical properties relevant to its function.

Physical Properties

  • Appearance: White powder when lyophilized.
  • Solubility: Soluble in water and physiological saline.

Chemical Properties

  • Stability: Stable under acidic conditions but susceptible to enzymatic degradation.
  • pKa Values: Reflects its ionization state at physiological pH.

Relevant Data

  • Partition coefficients (logP) have been evaluated for various analogs, indicating their lipophilicity which affects their biological activity .
Applications

Substance P has significant applications in scientific research and clinical settings.

Scientific Uses

  1. Pain Research: Its role in nociception makes it a target for developing analgesics.
  2. Inflammation Studies: Investigated for its involvement in inflammatory diseases.
  3. Neurobiology: Studied for its effects on mood disorders and stress response mechanisms.
  4. Cancer Research: Analogues of Substance P are being explored for tumor detection via NK1R targeting .
Introduction to Substance P in Neurobiological Research

Historical Discovery and Evolution as a Neuropeptide

Substance P (SP) was first isolated in 1931 by Ulf von Euler and John H. Gaddum from equine brain and intestinal extracts, identified as a potent hypotensive and smooth muscle-contracting agent. Initially termed "Preparation P" due to its powder form, its characterization marked the discovery of the first neuropeptide. The peptide's sensory neurotransmitter function was proposed by Lembeck in 1953, linking it to pain transmission based on its high concentration in dorsal spinal roots. The definitive amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) was elucidated in 1971 by Chang and Leeman using 20 kg of bovine hypothalamic tissue, enabling its chemical synthesis and antibody development for localization studies. Subsequent research revealed SP's coexistence with glutamate in sensory neurons and its role as a cotransmitter in nociceptive pathways [1] [6] [8].

Table 1: Key Historical Milestones in Substance P Research

YearDiscoveryResearchers
1931Initial isolation from brain/intestinal tissueVon Euler & Gaddum
1953Proposed role in sensory neurotransmissionLembeck
1971Amino acid sequencingChang, Leeman et al.
1975First immunohistochemical mapping in CNSHökfelt et al.
1983Identification of neurokinin AKimura et al.
1991Cloning of NK1 receptorNakanishi

Classification Within the Tachykinin Family and Phylogenetic Significance

SP belongs to the tachykinin family, characterized by a conserved C-terminal motif Phe-X-Gly-Leu-Met-NH₂ (where X is an aromatic or hydrophobic residue). Mammalian tachykinins include SP, neurokinin A (NKA), and neurokinin B (NKB), encoded by TAC1, TAC3, and TAC4 genes, respectively. SP exhibits phylogenetic conservation across bilaterians, with distinct evolutionary branches: Deuterostomes (including mammals) possess the FXGLMamide terminus, while protostomes express tachykinin-related peptides (TKRPs) with a FX₁GX₂Ramide terminus. This structural divergence renders vertebrate tachykinins inactive on invertebrate receptors and vice versa. SP shares functional parallels with invertebrate tachykinins, such as locustatachykinins, which regulate olfaction and motor circuits. A notable evolutionary event occurred in Panarthropoda (e.g., insects, tardigrades), where gene duplication gave rise to natalisins—a distinct neuropeptide system regulating reproduction [1] [2] [4].

Table 2: Tachykinin Structural Variations Across Species

ClassificationC-Terminal MotifRepresentative MembersFunctions
MammalianFXGLMamideSubstance P, Neurokinin APain, inflammation, emesis
Insect TKRPFX₁GX₂RamideLocustatachykinin I-IVOlfactory processing, gut motility
CephalopodFXGLMamideEledoisinVasodilation
NatalisinsUnique N-terminalDrosophila natalisinReproductive behavior

Properties

CAS Number

33507-63-0

Product Name

Substance P

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C63H98N18O13S

Molecular Weight

1347.6 g/mol

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

ADNPLDHMAVUMIW-CUZNLEPHSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Synonyms

Euler Gaddum Substance P
Euler-Gaddum Substance P
Hypothalamic Substance P
SP(1-11)
Substance P
Substance P, Euler-Gaddum
Substance P, Hypothalamic

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.